molecular formula C32H41N3O2 B14258718 2-(2H-Benzotriazol-2-yl)-6-[(3-tert-butyl-2-hydroxy-5-methylphenyl)methyl]-4-(2,4,4-trimethylpentan-2-yl)phenol CAS No. 209324-18-5

2-(2H-Benzotriazol-2-yl)-6-[(3-tert-butyl-2-hydroxy-5-methylphenyl)methyl]-4-(2,4,4-trimethylpentan-2-yl)phenol

Cat. No.: B14258718
CAS No.: 209324-18-5
M. Wt: 499.7 g/mol
InChI Key: LEGLETKSWODEBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2H-Benzotriazol-2-yl)-6-[(3-tert-butyl-2-hydroxy-5-methylphenyl)methyl]-4-(2,4,4-trimethylpentan-2-yl)phenol is a complex organic compound known for its applications in various fields, particularly in the stabilization of polymers. This compound is a member of the benzotriazole family, which is widely recognized for its ability to absorb ultraviolet (UV) light, thereby protecting materials from UV-induced degradation.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2H-Benzotriazol-2-yl)-6-[(3-tert-butyl-2-hydroxy-5-methylphenyl)methyl]-4-(2,4,4-trimethylpentan-2-yl)phenol typically involves multiple steps, starting with the preparation of the benzotriazole core. The process includes:

    Formation of Benzotriazole Core: This is achieved by the cyclization of o-phenylenediamine with nitrous acid.

    Substitution Reactions: The benzotriazole core undergoes substitution reactions to introduce the tert-butyl, hydroxy, and methyl groups.

    Coupling Reactions: The final step involves coupling the substituted benzotriazole with the appropriate phenol derivative under controlled conditions.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(2H-Benzotriazol-2-yl)-6-[(3-tert-butyl-2-hydroxy-5-methylphenyl)methyl]-4-(2,4,4-trimethylpentan-2-yl)phenol undergoes various chemical reactions, including:

    Oxidation: The hydroxy groups can be oxidized to form quinones.

    Reduction: The compound can be reduced under specific conditions to yield different derivatives.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate or chromium trioxide.

    Reducing Agents: Sodium borohydride or lithium aluminum hydride.

    Substitution Reagents: Halogens or nitrating agents under acidic conditions.

Major Products

The major products formed from these reactions include various substituted benzotriazole derivatives, which can be further utilized in different applications.

Scientific Research Applications

2-(2H-Benzotriazol-2-yl)-6-[(3-tert-butyl-2-hydroxy-5-methylphenyl)methyl]-4-(2,4,4-trimethylpentan-2-yl)phenol has a wide range of scientific research applications:

    Chemistry: Used as a UV stabilizer in polymers and coatings to prevent degradation.

    Biology: Investigated for its potential protective effects against UV-induced damage in biological systems.

    Medicine: Explored for its antioxidant properties and potential therapeutic applications.

    Industry: Widely used in the production of plastics, coatings, and adhesives to enhance durability and longevity.

Mechanism of Action

The compound exerts its effects primarily through the absorption of UV light, which prevents the formation of free radicals that can cause degradation. The benzotriazole moiety absorbs UV radiation and dissipates the energy as heat, thereby protecting the material. Additionally, the hydroxy groups contribute to the antioxidant properties by scavenging free radicals.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2H-Benzotriazol-2-yl)-4-methylphenol
  • 2-(2H-Benzotriazol-2-yl)-4-(tert-butyl)phenol
  • 2-(2H-Benzotriazol-2-yl)-6-(tert-butyl)-4-methylphenol

Uniqueness

Compared to similar compounds, 2-(2H-Benzotriazol-2-yl)-6-[(3-tert-butyl-2-hydroxy-5-methylphenyl)methyl]-4-(2,4,4-trimethylpentan-2-yl)phenol offers enhanced UV absorption and stability due to the presence of multiple substituents that synergistically improve its protective properties. This makes it particularly effective in applications requiring long-term UV protection.

Properties

CAS No.

209324-18-5

Molecular Formula

C32H41N3O2

Molecular Weight

499.7 g/mol

IUPAC Name

2-[[3-(benzotriazol-2-yl)-2-hydroxy-5-(2,4,4-trimethylpentan-2-yl)phenyl]methyl]-6-tert-butyl-4-methylphenol

InChI

InChI=1S/C32H41N3O2/c1-20-14-21(28(36)24(15-20)31(5,6)7)16-22-17-23(32(8,9)19-30(2,3)4)18-27(29(22)37)35-33-25-12-10-11-13-26(25)34-35/h10-15,17-18,36-37H,16,19H2,1-9H3

InChI Key

LEGLETKSWODEBL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C(C)(C)C)O)CC2=C(C(=CC(=C2)C(C)(C)CC(C)(C)C)N3N=C4C=CC=CC4=N3)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.